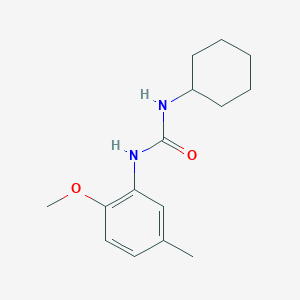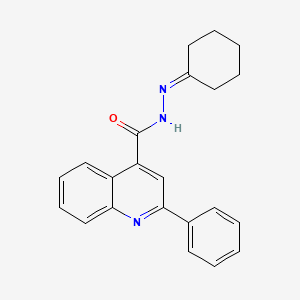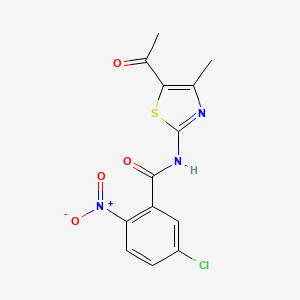![molecular formula C13H14N2O4 B5752227 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)
7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione, also known as DMQD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMQD has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione is not fully understood. However, studies have shown that 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione exhibits its anti-tumor activity by inducing apoptosis, a process of programmed cell death, in cancer cells. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has also been shown to inhibit the activity of various enzymes, including tyrosinase, by chelating metal ions.
Biochemical and Physiological Effects:
7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been shown to exhibit potent anti-tumor activity against various cancer cell lines. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has also been shown to inhibit the activity of various enzymes, including tyrosinase. In addition, 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione in lab experiments is its potent anti-tumor activity against various cancer cell lines. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has also been shown to inhibit the activity of various enzymes, making it a useful tool for studying enzyme activity. However, one of the limitations of using 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione research. One area of research is the development of 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione derivatives with improved anti-tumor activity and reduced toxicity. Another area of research is the development of 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione-based fluorescent probes for the detection of metal ions. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione may also be studied for its potential use in the treatment of neurodegenerative diseases and as an organic semiconductor in electronic devices.
Synthesemethoden
7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione can be synthesized using several methods, including the reaction of 2-hydroxy-3-methyl-1,4-naphthoquinone with formaldehyde and dimethylamine. Another method involves the reaction of 2-hydroxy-3-methyl-1,4-naphthoquinone with dimethylamine and formaldehyde in the presence of a catalyst. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases.
In biochemistry, 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been shown to inhibit the activity of various enzymes, including tyrosinase, an important enzyme involved in melanin synthesis. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and iron.
In materials science, 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been studied for its potential use as an organic semiconductor in electronic devices, such as solar cells and transistors.
Eigenschaften
IUPAC Name |
7-[(dimethylamino)methyl]-8-hydroxy-2-methyl-1H-quinoline-4,5,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-6-4-8(16)9-10(14-6)11(17)7(5-15(2)3)12(18)13(9)19/h4,17H,5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESRPRRTNHKKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=C(C(=O)C2=O)CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)

![N-[2-(aminocarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B5752170.png)


![N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5752180.png)
![3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5752187.png)



![N-[2-(4-fluorophenyl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5752228.png)
![N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5752240.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5752252.png)